4-(1,3-dioxoisoindol-2-yl)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide
Overview
Description
4-(1,3-dioxoisoindol-2-yl)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide is a complex organic compound with a unique structure that includes a phthalimide moiety and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide typically involves multiple steps. One common method starts with the preparation of the phthalimide derivative, which is then reacted with a butanamide precursor. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxoisoindol-2-yl)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.
Scientific Research Applications
4-(1,3-dioxoisoindol-2-yl)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide involves its interaction with specific molecular targets. The phthalimide moiety and morpholine ring play crucial roles in its binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes through these interactions .
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: Compounds with similar phthalimide structures.
Morpholine-containing compounds: Molecules that include the morpholine ring.
Uniqueness
What sets 4-(1,3-dioxoisoindol-2-yl)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide apart is its unique combination of the phthalimide and morpholine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research .
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c27-20(10-5-11-26-22(29)16-6-1-2-7-17(16)23(26)30)24-19-9-4-3-8-18(19)21(28)25-12-14-31-15-13-25/h1-4,6-9H,5,10-15H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYGZUUCWPLRHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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